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Compound of Interest

Compound Name: 2-Bromo-5-methylanisole

Cat. No.: B1279017 Get Quote

A detailed guide for researchers and drug development professionals on the spectroscopic

differentiation of 2-Bromo-5-methylanisole and its positional isomers. This report provides a

comprehensive comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry

(MS) data, supported by detailed experimental protocols.

Distinguishing between closely related isomers is a critical challenge in chemical synthesis and

drug discovery. Positional isomers of substituted aromatic compounds, such as 2-Bromo-5-
methylanisole, often exhibit subtle yet significant differences in their spectroscopic signatures.

A thorough understanding of these differences is paramount for unambiguous identification and

characterization. This guide presents a comparative analysis of the spectroscopic properties of

2-Bromo-5-methylanisole and its eight positional isomers, providing a valuable resource for

scientists in the field.

Isomers of Bromo-methylanisole
The nine positional isomers of bromo-methylanisole, including the target compound 2-Bromo-
5-methylanisole, are illustrated below. Each isomer possesses the same molecular formula

(C₈H₉BrO) and molecular weight (201.06 g/mol ), making their differentiation reliant on

spectroscopic techniques.

2-Bromo-3-methylanisole

2-Bromo-4-methylanisole

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1279017?utm_src=pdf-interest
https://www.benchchem.com/product/b1279017?utm_src=pdf-body
https://www.benchchem.com/product/b1279017?utm_src=pdf-body
https://www.benchchem.com/product/b1279017?utm_src=pdf-body
https://www.benchchem.com/product/b1279017?utm_src=pdf-body
https://www.benchchem.com/product/b1279017?utm_src=pdf-body
https://www.benchchem.com/product/b1279017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Bromo-5-methylanisole

3-Bromo-2-methylanisole

3-Bromo-4-methylanisole

3-Bromo-5-methylanisole

4-Bromo-2-methylanisole

4-Bromo-3-methylanisole

5-Bromo-2-methylanisole

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-Bromo-5-
methylanisole and its isomers.

¹H NMR Spectral Data
The proton nuclear magnetic resonance (¹H NMR) spectra provide valuable information about

the chemical environment of the hydrogen atoms in each isomer. The chemical shifts (δ) of the

aromatic protons are particularly informative for distinguishing between the isomers due to the

varying electronic effects of the bromo, methoxy, and methyl substituents.
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Compound
Ar-H Chemical
Shifts (δ, ppm)

-OCH₃ Chemical
Shift (δ, ppm)

-CH₃ Chemical
Shift (δ, ppm)

2-Bromo-5-

methylanisole

7.29 (d, J=8.4 Hz,

1H), 6.95 (d, J=2.0

Hz, 1H), 6.67 (dd,

J=8.4, 2.0 Hz, 1H)

3.85 (s, 3H) 2.29 (s, 3H)

2-Bromo-4-

methylanisole

7.25 (d, J=1.6 Hz,

1H), 7.00 (dd, J=8.0,

1.6 Hz, 1H), 6.75 (d,

J=8.0 Hz, 1H)

3.84 (s, 3H) 2.28 (s, 3H)

4-Bromo-2-

methylanisole

7.20 (d, J=2.4 Hz,

1H), 7.15 (dd, J=8.4,

2.4 Hz, 1H), 6.70 (d,

J=8.4 Hz, 1H)

3.79 (s, 3H) 2.25 (s, 3H)

4-Bromo-3-

methylanisole

7.35 (d, J=8.8 Hz,

1H), 6.75 (d, J=2.8

Hz, 1H), 6.65 (dd,

J=8.8, 2.8 Hz, 1H)

3.81 (s, 3H) 2.35 (s, 3H)

Note: Data for other isomers is not readily available in public databases and would require

experimental determination.

¹³C NMR Spectral Data
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectra complement the ¹H NMR data

by providing information about the carbon framework of the molecules. The chemical shifts of

the aromatic carbons are sensitive to the substitution pattern on the benzene ring.
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Compound
Aromatic Carbon
Chemical Shifts (δ,
ppm)

-OCH₃ Chemical
Shift (δ, ppm)

-CH₃ Chemical
Shift (δ, ppm)

2-Bromo-4-

methylanisole

155.0, 133.5, 131.8,

128.5, 112.0, 111.5
56.0 20.2

4-Bromo-2-

methylanisole

157.2, 132.8, 131.5,

125.0, 115.8, 112.3
55.5 16.1

Note: Comprehensive ¹³C NMR data for all isomers is limited in public spectral databases.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The characteristic absorption bands for C-O, C-H, and C-Br bonds, as well as the

aromatic C=C stretching and out-of-plane bending vibrations, can aid in the differentiation of

the isomers.

Compound Key IR Absorptions (cm⁻¹)

2-Bromo-5-methylanisole

2950-2850 (C-H stretch), 1590, 1480 (C=C

stretch), 1250 (C-O stretch), 800-600 (C-Br

stretch, C-H oop)

2-Bromo-4-methylanisole

2960-2840 (C-H stretch), 1600, 1490 (C=C

stretch), 1245 (C-O stretch), 810-620 (C-Br

stretch, C-H oop)[1]

4-Bromo-3-methylanisole

2950-2830 (C-H stretch), 1585, 1475 (C=C

stretch), 1260 (C-O stretch), 820-650 (C-Br

stretch, C-H oop)

Note: The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer.

Mass Spectrometry (MS) Data
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. All isomers of bromo-methylanisole will exhibit a characteristic isotopic pattern

for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and

⁸¹Br isotopes in approximately a 1:1 ratio). The fragmentation patterns, resulting from the

cleavage of the molecular ion, can provide structural clues to differentiate the isomers.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Bromo-5-methylanisole 200/202
185/187 ([M-CH₃]⁺), 157/159

([M-CH₃-CO]⁺), 121 ([M-Br]⁺)

2-Bromo-4-methylanisole 200/202

185/187 ([M-CH₃]⁺), 157/159

([M-CH₃-CO]⁺), 121 ([M-Br]⁺)

[1]

4-Bromo-3-methylanisole 200/202
185/187 ([M-CH₃]⁺), 157/159

([M-CH₃-CO]⁺), 121 ([M-Br]⁺)

Note: While the major fragment ions may be similar, the relative intensities of these fragments

can vary between isomers, providing a basis for differentiation.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the bromo-methylanisole isomer was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

¹H and ¹³C NMR Data Acquisition:

Instrument: Bruker Avance III HD spectrometer.

Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]
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Temperature: 25 °C.[2]

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.09 s

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Data Processing: The raw data was processed using standard Fourier transform, phase

correction, and baseline correction algorithms. Chemical shifts are reported in parts per million

(ppm) relative to TMS.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Sample Preparation: A small drop of the neat liquid bromo-methylanisole isomer was placed

directly onto the diamond crystal of the ATR accessory.[3] For solid isomers, a small amount of

the powder was placed on the crystal and firm contact was ensured using a press.

Data Acquisition:

Instrument: Bruker Tensor 27 FT-IR spectrometer.[1]

Accessory: Diamond ATR.
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Spectral Range: 4000-400 cm⁻¹.[4]

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

each sample measurement.

Data Processing: The sample spectrum was ratioed against the background spectrum to

generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the bromo-methylanisole isomer (approximately 10

µg/mL) was prepared in a volatile organic solvent such as dichloromethane or hexane.[5]

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC system.

Mass Spectrometer: Agilent 5977A MSD.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C held for 2 min, then ramped to 280

°C at a rate of 10 °C/min, and held for 5 min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

Mass Range: 40-400 amu.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
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Data Analysis: The acquired mass spectra were analyzed for the molecular ion peak and

characteristic fragmentation patterns. Library searches against the NIST database were

performed for compound identification.

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison and

identification of 2-Bromo-5-methylanisole isomers.

Sample Preparation

Spectroscopic Analysis Data Interpretation

Identification

Isomer Mixture or Unknown Sample

¹H & ¹³C NMR

ATR-FTIR

GC-MS

Chemical Shifts & Coupling Patterns

Functional Groups & Fingerprint Region

Molecular Ion & Fragmentation

Compare with Reference Data Isomer Identification

Click to download full resolution via product page

Caption: Workflow for the spectroscopic differentiation of bromo-methylanisole isomers.

This comprehensive guide provides a framework for the spectroscopic comparison of 2-
Bromo-5-methylanisole and its isomers. By leveraging the distinct information provided by ¹H

NMR, ¹³C NMR, IR, and MS, researchers can confidently identify and characterize these

closely related compounds, facilitating advancements in chemical synthesis and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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